molecular formula C17H15N3O4 B2778984 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 920438-32-0

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2778984
M. Wt: 325.324
InChI Key: XVMHYSXGHVSLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a methoxyphenyl group, and a phenoxyacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. Techniques such as NMR and FT-IR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Parabens, which share structural similarities to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, are widely used as preservatives in various consumer products. These compounds, due to their frequent use, have been detected in aquatic environments, indicating their persistent nature and continuous introduction into water bodies. Studies suggest that despite wastewater treatments efficiently reducing their concentrations, these compounds remain detectable in effluents and surface waters, necessitating further investigation into their environmental fate and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Therapeutic Potential

The structural feature of the 1,3,4-oxadiazole ring, present in compounds like N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, allows for effective binding with different enzymes and receptors in biological systems. This contributes to a range of bioactivities, making such compounds subjects of interest in medicinal chemistry for their potential therapeutic applications. Research highlights the importance of further exploration into 1,3,4-oxadiazole-based derivatives for developing more active and less toxic medicinal agents (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Environmental Impact of Analogous Compounds

The environmental presence and impact of compounds structurally related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, such as triclosan, have been extensively reviewed. Triclosan, for instance, is known for its broad-spectrum antibacterial properties but has raised concerns due to its persistence in the environment and potential for forming more toxic by-products. This underscores the importance of understanding the environmental behavior of such compounds to mitigate potential risks associated with their widespread use (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its biological activity, its potential use in materials science, or its reactivity in chemical reactions .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMHYSXGHVSLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.